

Safety and Handling of 3-(Cyclopropylmethoxy)-4-hydroxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid

Cat. No.: B596522

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for **3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid** (CAS No. 1243391-44-7). It is intended for laboratory personnel and drug development professionals who may be working with this compound. The information compiled herein is based on available safety data sheets and scientific literature for the compound and its structural analogs.

Physicochemical and Hazard Information

3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid is a solid organic compound. While specific quantitative data on its physical properties are limited, its hazard profile has been established through various safety data sheets.

Table 1: Physicochemical Properties

Property	Data	Source
CAS Number	1243391-44-7	
Molecular Formula	C ₁₁ H ₁₂ O ₄	
Molecular Weight	208.21 g/mol	
Physical Form	Solid	
Purity	Typically ≥97%	
Solubility	No quantitative data available for this specific compound. The parent compound, 4-hydroxybenzoic acid, is soluble in DMSO and dimethylformamide (approx. 5 mg/mL) and sparingly soluble in aqueous buffers.	
Storage Temperature	Room temperature, under an inert atmosphere.	

Table 2: GHS Hazard Classification

Hazard Class	Category	Hazard Statement
Skin Irritation	2	H315: Causes skin irritation.
Serious Eye Irritation	2A	H319: Causes serious eye irritation.
Specific target organ toxicity — single exposure (Respiratory system)	3	H335: May cause respiratory irritation.

Source: Compiled from available Safety Data Sheets.

Toxicological Data

Quantitative toxicological data, such as LD50 and LC50 values, for **3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid** are not available in the reviewed literature. However, data for the parent compound, 4-hydroxybenzoic acid, can provide some context for its potential toxicity profile.

Table 3: Acute Toxicity Data (Analog Compound: 4-hydroxybenzoic acid, CAS: 99-96-7)

Exposure Route	Endpoint	Value	Species	Source
Oral	LD50	>2,000 mg/kg	Rat	[1]

Note: This data is for a structural analog and should be used for reference only. The absence of specific toxicity data for **3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid** necessitates handling it with a high degree of caution.

Handling and Storage Precautions

Proper handling and storage are crucial to minimize the risk of exposure and ensure the stability of the compound.

Personal Protective Equipment (PPE)

- Eye/Face Protection: Wear chemical safety goggles or a face shield.
- Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Change gloves immediately if contaminated.
- Respiratory Protection: If handling as a powder or generating dust, use a NIOSH-approved respirator with a particulate filter. Work in a well-ventilated area, preferably a chemical fume hood.

Safe Handling Practices

- Avoid contact with skin, eyes, and clothing.
- Avoid breathing dust.

- Wash hands thoroughly after handling.
- Ensure adequate ventilation.
- Keep away from heat, sparks, and open flames.

Storage Conditions

- Store in a tightly closed container in a dry and well-ventilated place.[\[2\]](#)
- Store at room temperature under an inert atmosphere to prevent degradation.

First Aid Measures

In case of exposure, follow these first aid procedures:

- After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
- After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.
- After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.
- After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.

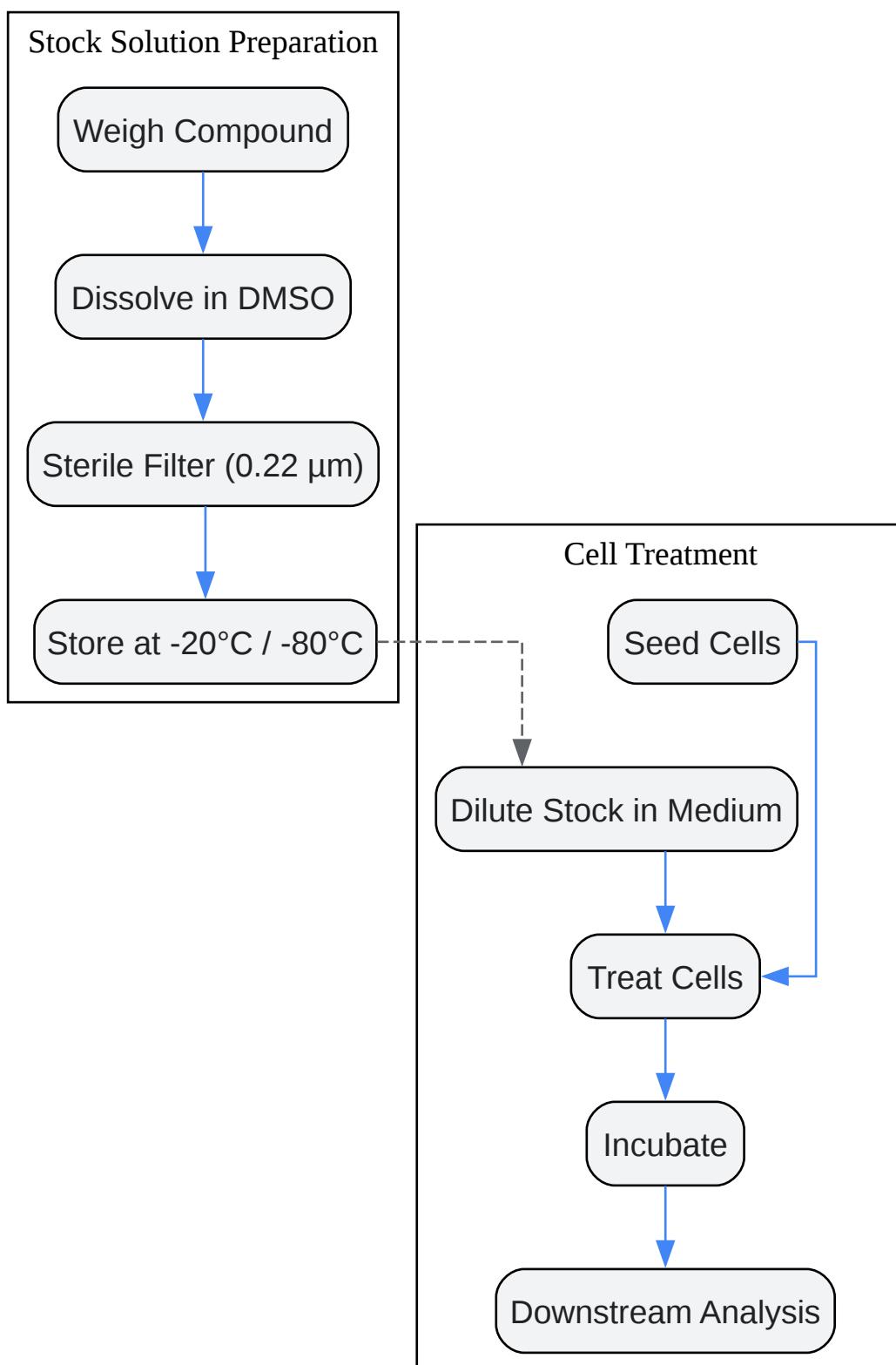
Accidental Release Measures

- Personal Precautions: Wear appropriate personal protective equipment. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation.
- Environmental Precautions: Prevent the product from entering drains.
- Methods for Cleaning Up: Sweep up the spilled solid, avoiding dust generation, and place it in a suitable, closed container for disposal.

Experimental Protocols

The following is a general experimental protocol for preparing and using **3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid** in a cell-based assay, adapted from a study on the closely related compound, 3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid.[\[3\]](#)[\[4\]](#)

Preparation of Stock Solution


- Objective: To prepare a high-concentration stock solution for serial dilution.
- Materials:
 - **3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid** powder
 - Dimethyl sulfoxide (DMSO), sterile
 - Sterile microcentrifuge tubes
- Procedure:
 1. In a chemical fume hood, weigh the required amount of **3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid** powder.
 2. Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 100 mM).
 3. Vortex or sonicate until the compound is completely dissolved.
 4. Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.
 5. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

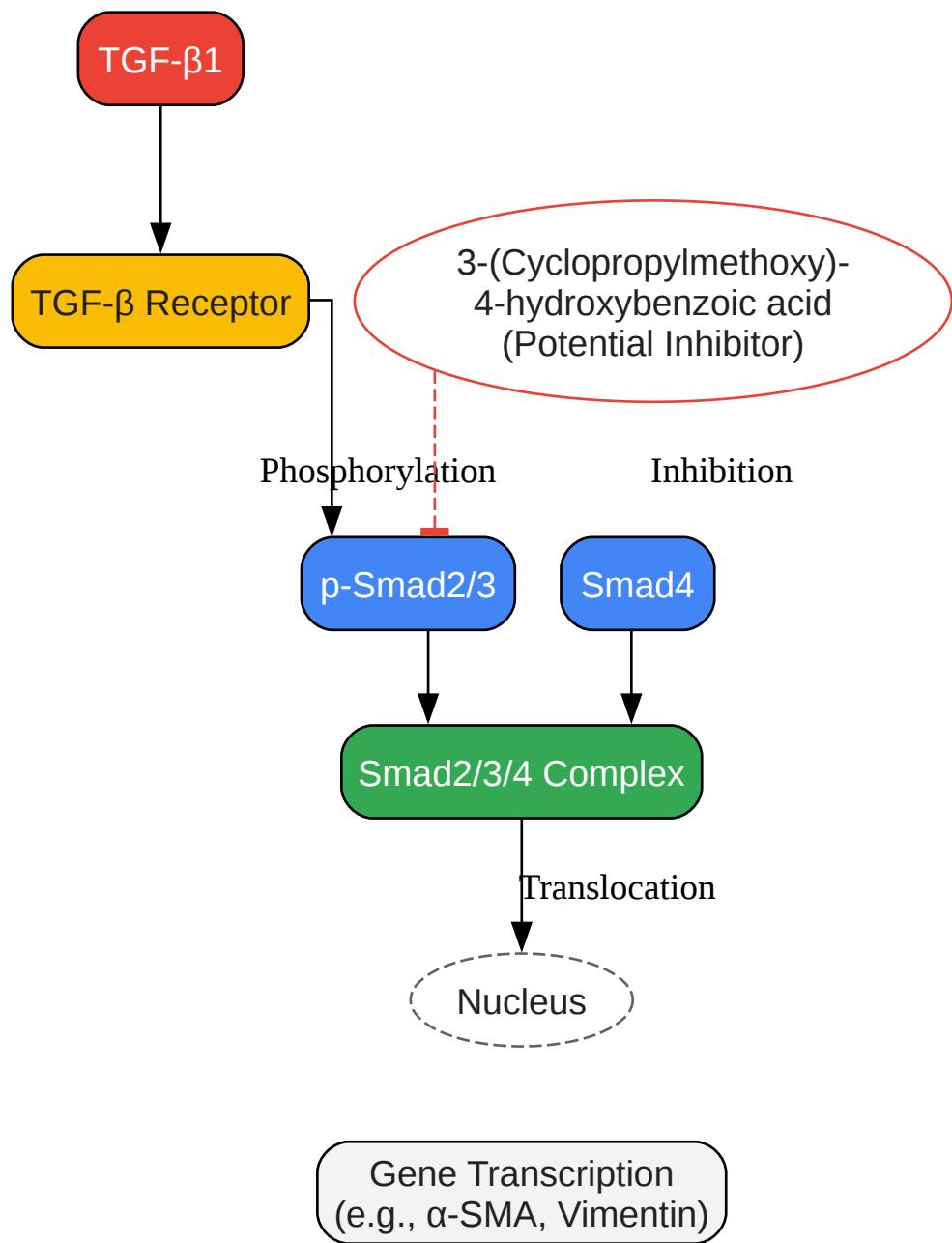
In Vitro Cell Treatment

- Objective: To treat cultured cells with the compound to assess its biological activity.
- Materials:

- Cultured cells in appropriate growth medium (e.g., A549 human lung carcinoma cells)
- Stock solution of **3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid** in DMSO
- Sterile cell culture plates (e.g., 6-well or 96-well)
- Complete cell culture medium

- Procedure:
 1. Seed the cells into the culture plates at the desired density and allow them to adhere overnight in a CO₂ incubator.
 2. The next day, prepare working solutions of the compound by diluting the stock solution in a complete cell culture medium to the final desired concentrations. Ensure the final DMSO concentration is consistent across all treatments and does not exceed a non-toxic level (typically ≤ 0.1%).
 3. Include a vehicle control (medium with the same final concentration of DMSO without the compound).
 4. Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound or the vehicle control.
 5. Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
 6. After incubation, proceed with the desired downstream analysis (e.g., cell viability assay, protein extraction for Western blot, or RNA extraction for RT-PCR).

[Click to download full resolution via product page](#)

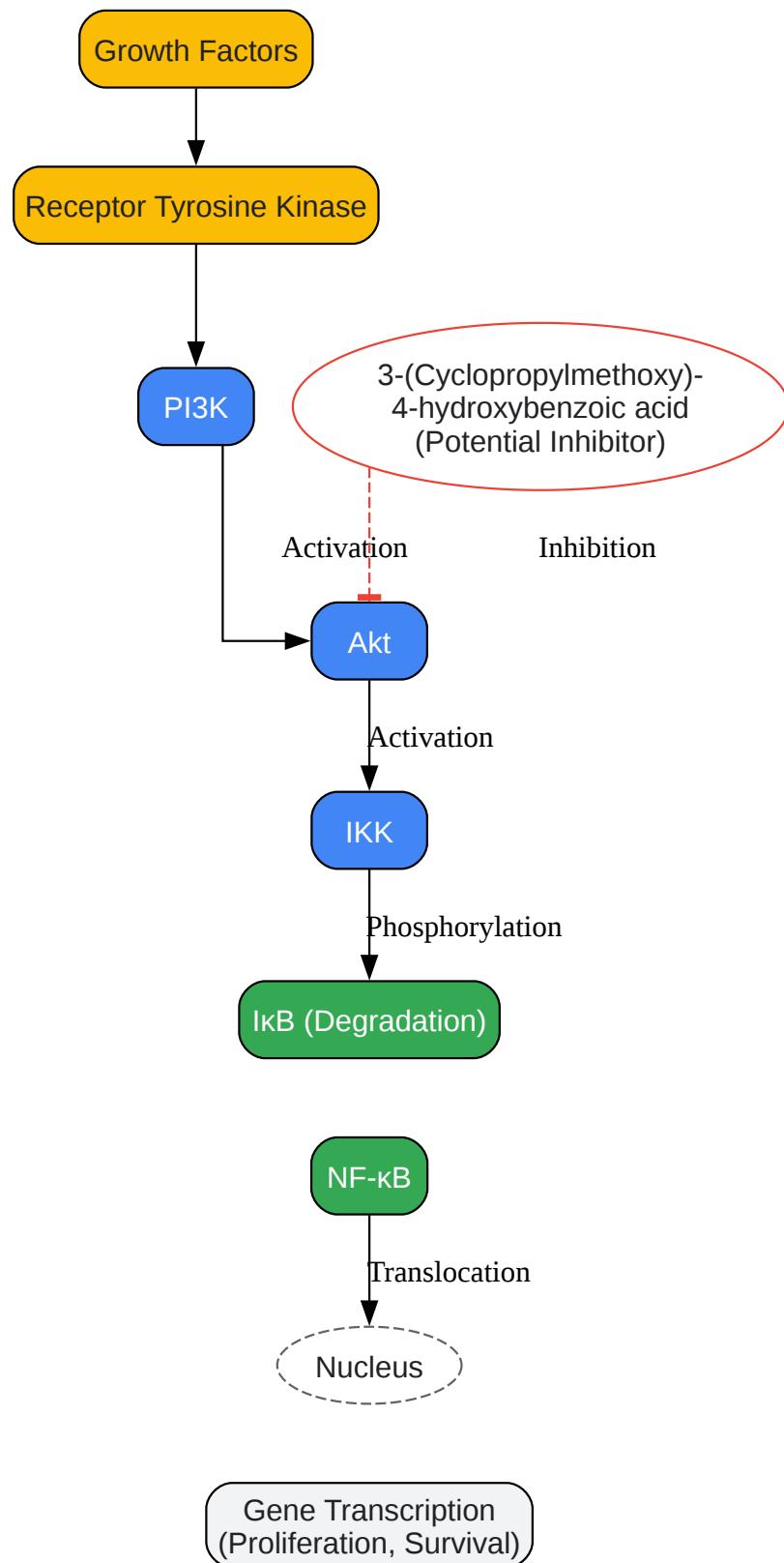

Caption: Workflow for preparing and using the compound in cell-based assays.

Potential Signaling Pathways

While the direct molecular targets of **3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid** are not yet fully elucidated, studies on structurally similar compounds suggest potential involvement in key cellular signaling pathways.

TGF- β /Smad Signaling Pathway

A closely related analog, 3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid, has been shown to inhibit the TGF- β 1-induced epithelial-mesenchymal transition (EMT) in A549 cells by reducing the phosphorylation of Smad2/3.^{[3][4]} This suggests that **3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid** may also modulate this pathway, which is critical in fibrosis and cancer progression.



[Click to download full resolution via product page](#)

Caption: Potential inhibition of the TGF-β/Smad signaling pathway.

Akt/NF-κB Signaling Pathway

Another related compound, 4-hydroxy-3-methoxybenzoic acid methyl ester, has been demonstrated to target the Akt/NF-κB cell survival signaling pathway in prostate cancer cells.^[5] ^[6] This pathway is crucial for cell proliferation, survival, and inflammation, making it another plausible area of investigation for **3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid**.

[Click to download full resolution via product page](#)

Caption: Potential modulation of the Akt/NF-κB signaling pathway.

Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety and handling guide. Users should always consult the most current Safety Data Sheet (SDS) provided by the manufacturer before handling this chemical and perform their own risk assessment. The experimental protocols and signaling pathway information are based on studies of structurally related compounds and should be adapted and validated for specific research applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF- β 1-Induced Epithelial-Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF- β 1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Hydroxy-3-methoxybenzoic acid methyl ester: a curcumin derivative targets Akt/NF kappa B cell survival signaling pathway: potential for prostate cancer management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Hydroxy-3-Methoxybenzoic Acid Methyl Ester: A Curcumin Derivative Targets Akt/NF κ B Cell Survival Signaling Pathway: Potential for Prostate Cancer Management - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Safety and Handling of 3-(Cyclopropylmethoxy)-4-hydroxybenzoic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b596522#safety-and-handling-precautions-for-3-cyclopropylmethoxy-4-hydroxybenzoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com